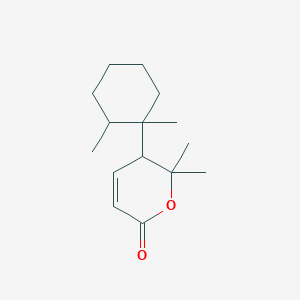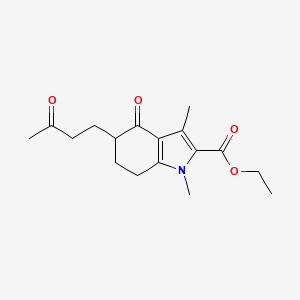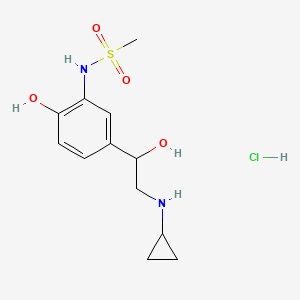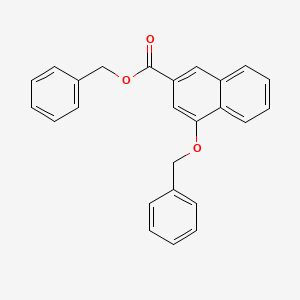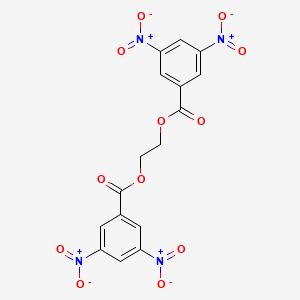
Ethylene glycol bis(3,5-dinitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylene glycol bis(3,5-dinitrobenzoate) is an organic compound with the molecular formula C16H10N4O12. It is a derivative of ethylene glycol and 3,5-dinitrobenzoic acid, characterized by the presence of two 3,5-dinitrobenzoate groups attached to an ethylene glycol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethylene glycol bis(3,5-dinitrobenzoate) typically involves the esterification of ethylene glycol with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for ethylene glycol bis(3,5-dinitrobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions: Ethylene glycol bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Ethylene glycol bis(3,5-diaminobenzoate).
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Ethylene glycol bis(3,5-dinitrobenzoate) has several applications in scientific research:
Materials Science: It is used in the study of charge transfer interactions in polymers, where it acts as an electron acceptor in mixtures with electron donor polymers.
Chemical Research: The compound is utilized in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biological Studies:
作用机制
The mechanism of action of ethylene glycol bis(3,5-dinitrobenzoate) primarily involves its ability to participate in charge transfer interactions. The nitro groups act as electron acceptors, facilitating interactions with electron donor molecules. This property is particularly useful in the study of polymer interactions and the development of new materials .
相似化合物的比较
Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of an ethylene glycol backbone.
3,5-Dinitrobenzoic acid: The parent compound from which ethylene glycol bis(3,5-dinitrobenzoate) is derived.
Uniqueness: Ethylene glycol bis(3,5-dinitrobenzoate) is unique due to its dual nitrobenzoate groups attached to an ethylene glycol backbone, which enhances its ability to participate in charge transfer interactions and makes it a valuable compound in materials science research.
属性
CAS 编号 |
60317-39-7 |
|---|---|
分子式 |
C16H10N4O12 |
分子量 |
450.27 g/mol |
IUPAC 名称 |
2-(3,5-dinitrobenzoyl)oxyethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H10N4O12/c21-15(9-3-11(17(23)24)7-12(4-9)18(25)26)31-1-2-32-16(22)10-5-13(19(27)28)8-14(6-10)20(29)30/h3-8H,1-2H2 |
InChI 键 |
FKERDMUSSICEEN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


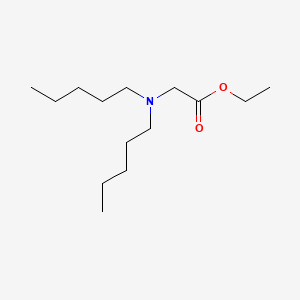
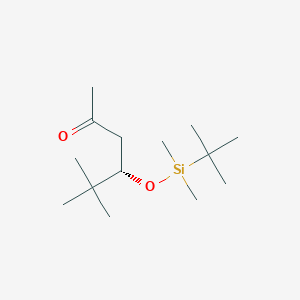
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
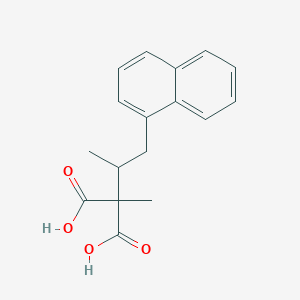
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
